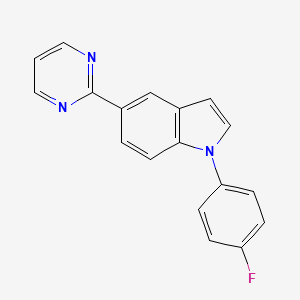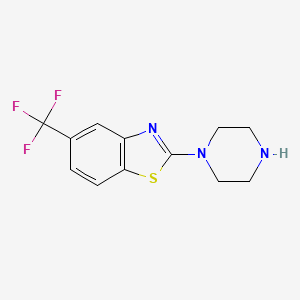
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole is a heterocyclic compound that contains both a benzothiazole and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
Preparation Methods
The synthesis of 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. This is followed by the reaction with piperazine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential use as an antipsychotic agent due to its ability to interact with neurotransmitter receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to its potential antipsychotic effects. The compound may also inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole can be compared with other similar compounds, such as:
3-Piperazin-1-yl-1,2-benzothiazole: This compound also contains a benzothiazole and piperazine moiety but lacks the trifluoromethyl group.
8-Piperazin-1-ylimidazo[1,2-a]pyrazine: This compound has a similar piperazine moiety but a different heterocyclic core.
4-(3-Methoxyphenyl)piperazin-1-yl(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound contains a piperazine moiety and is studied for its anti-HIV activity.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and metabolic stability compared to similar compounds .
Properties
Molecular Formula |
C12H12F3N3S |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-piperazin-1-yl-5-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H12F3N3S/c13-12(14,15)8-1-2-10-9(7-8)17-11(19-10)18-5-3-16-4-6-18/h1-2,7,16H,3-6H2 |
InChI Key |
JVCKOFCFEMNXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


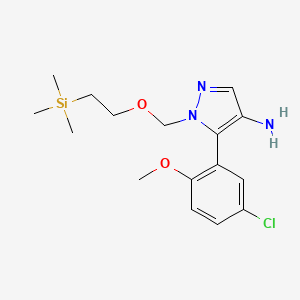
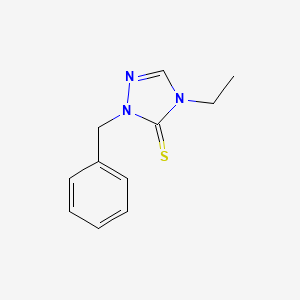
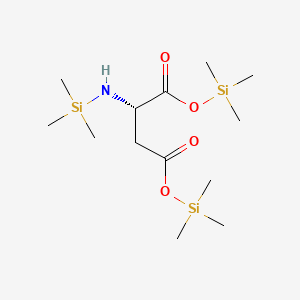
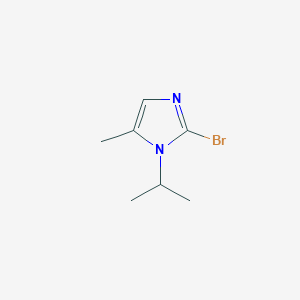
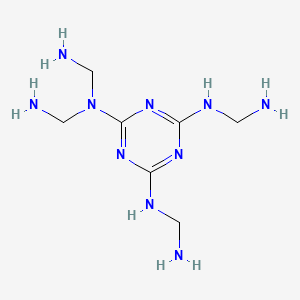

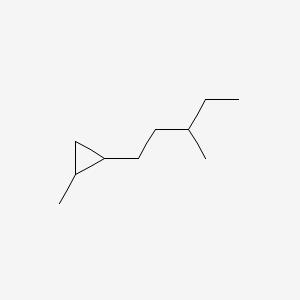
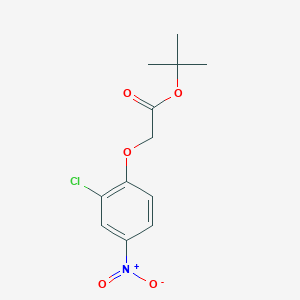
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
